(3R)-3-methyl-3-phenylpyrrolidine-2,5-dione
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Description
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives involves multicomponent reactions, including the use of N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid in aqueous conditions to produce diastereoselectively substituted derivatives with good yields (Adib et al., 2011). Additionally, other methods involve the cyclization of β-cyanocarboxylic acids with primary amines and amino alcohols, yielding a series of derivatives in short reaction times and good yields (Zanatta et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione derivatives has been explored through various analyses, including X-ray diffraction studies, which confirm the preferred tautomeric structures and the impact of substituents on molecular geometry (Prasad et al., 2018).
Chemical Reactions and Properties
Pyrrolidine-2,5-dione derivatives undergo a range of chemical reactions, including stereoselective reductions and interactions with metal chlorides, revealing insights into the stereochemical outcomes of these processes (Jumali et al., 2017).
Physical Properties Analysis
The physical properties, such as thermal stability and spectral characteristics, of these compounds have been thoroughly investigated. For example, derivatives have shown high thermal stability in open atmospheres, which is crucial for their application in various fields (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and potential biological activity, have been the subject of extensive research. For instance, novel pyrrolidine-2,5-dione derivatives have been synthesized and characterized, revealing promising in vitro antifungal activities (Cvetkovic et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(3R)-3-methyl-3-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(7-9(13)12-10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,14)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDESUGJZUFALAM-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC(=O)NC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-methyl-3-phenylpyrrolidine-2,5-dione |
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